molecular formula C11H19N5 B1477817 6-(2-(aminomethyl)piperidin-1-yl)-N-methylpyrimidin-4-amine CAS No. 1904138-31-3

6-(2-(aminomethyl)piperidin-1-yl)-N-methylpyrimidin-4-amine

Cat. No. B1477817
CAS RN: 1904138-31-3
M. Wt: 221.3 g/mol
InChI Key: ZYDHHBMWPNLFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(2-(aminomethyl)piperidin-1-yl)-N-methylpyrimidin-4-amine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “6-(2-(aminomethyl)piperidin-1-yl)-N-methylpyrimidin-4-amine” was not found in the retrieved papers.


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “6-(2-(aminomethyl)piperidin-1-yl)-N-methylpyrimidin-4-amine” were not found in the retrieved papers.

Scientific Research Applications

Pharmacological Applications

  • Neuropsychiatric Disorder Treatment : Research on dopamine D2 receptor ligands, which share structural similarities with the queried compound, highlights their potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. These studies emphasize the importance of the cyclic amine and aromatic/heteroaromatic moieties for high receptor affinity, suggesting the significance of such structures in drug design (Jůza et al., 2022).

  • Antimycobacterial Activity : Piperazine analogues have been investigated for their antimycobacterial properties, with several compounds showing promising activity against Mycobacterium tuberculosis, including drug-resistant strains. This indicates the potential utility of piperazine-based compounds in developing new treatments for tuberculosis (Girase et al., 2020).

Biotechnology and Food Safety

  • Biogenic Amine Degradation : The degradation of biogenic amines, which are of concern in food safety due to their toxicological effects, has been studied in Pseudomonas species. These bacteria can utilize amines as carbon and energy sources, suggesting the application of such microorganisms in mitigating biogenic amine risks in food products (Luengo & Olivera, 2020).

Materials Science

  • Metal–Organic Frameworks (MOFs) : Amine-functionalized MOFs have been explored for their enhanced CO2 capture capabilities due to the strong interaction between CO2 and basic amino functionalities. This research opens up potential applications in gas separation technologies and catalysis, highlighting the versatility of amine-functionalized compounds in materials science (Lin et al., 2016).

Safety And Hazards

Piperidine is classified as a flammable liquid (Category 2), and it has acute toxicity when ingested, inhaled, or comes into contact with skin (Categories 3 and 4). It can cause severe skin burns and eye damage (Category 1B), and it poses a short-term (acute) aquatic hazard (Category 3) .

properties

IUPAC Name

6-[2-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-13-10-6-11(15-8-14-10)16-5-3-2-4-9(16)7-12/h6,8-9H,2-5,7,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDHHBMWPNLFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCCCC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(aminomethyl)piperidin-1-yl)-N-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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